molecular formula C9H9N3O2 B3030779 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid CAS No. 956101-01-2

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid

Cat. No. B3030779
CAS RN: 956101-01-2
M. Wt: 191.19
InChI Key: NJQSQSWSNPCGKB-UHFFFAOYSA-N
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Description

“3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid” is a chemical compound with a molecular structure that consists of a pyrimidine ring fused with an imidazole ring, with a propanoic acid group attached . It is a derivative of imidazo[1,2-a]pyridine, which is known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid” consists of a pyrimidine ring fused with an imidazole ring, with a propanoic acid group attached . The structure of this compound can be analyzed using various methods such as density function theory (DFT) and molecular dynamic simulation (MD) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid” include multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been proposed in the literature, including the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a promising candidate for the development of new antituberculosis agents .

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . This indicates the potential of imidazo[1,2-a]pyridine as a novel scaffold suitable for the discovery of covalent anticancer agents .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown promising innovations in different technological applications, such as optoelectronic devices . They have great potential in materials science, which makes them a valuable resource in the field of optoelectronics .

Sensors

Imidazo[1,2-a]pyridine derivatives can also be used in the development of sensors . Their unique properties make them suitable for use in various sensing technologies .

Treatment of Gastric Ulcers

Some imidazo pyridinone compounds can be used as drugs to treat gastric ulcers . Their unique chemical structure makes them effective in treating this condition .

Treatment of Diabetes

Imidazo pyridinone compounds have also been used in the treatment of diabetes . They have shown potential in controlling blood sugar levels, making them a promising candidate for diabetes treatment .

Treatment of Psychosis

Imidazo pyridinone compounds can be used in the treatment of psychosis . Their unique properties make them effective in managing the symptoms of this condition .

Tumor Treatment

Imidazo pyridinone compounds have shown potential in the treatment of tumors . They have been used in modern organic synthesis as they are widespread in biologically active molecules and natural products .

properties

IUPAC Name

3-imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-8(14)3-2-7-6-12-5-1-4-10-9(12)11-7/h1,4-6H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQSQSWSNPCGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655324
Record name 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid

CAS RN

956101-01-2
Record name 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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